molecular formula C13H15BrN4O2 B2880497 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide CAS No. 1448124-64-8

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide

Cat. No.: B2880497
CAS No.: 1448124-64-8
M. Wt: 339.193
InChI Key: CRDMIFMQRHGIJI-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule features a furan-2-carboxamide core, a structure recognized in medicinal chemistry research for its potential as a scaffold in developing new therapeutic agents. Scientific literature indicates that compounds based on the furan-2-carboxamide structure, particularly 5-bromo derivatives, are of significant interest in antibacterial and antibiofilm research. For instance, related furan-2-carboxamide derivatives have demonstrated promising activity against resilient bacterial biofilms, such as those formed by Pseudomonas aeruginosa , by potentially interfering with quorum-sensing systems like LasR . The incorporation of a substituted pyrimidine ring in this specific compound may further modulate its properties, such as bioavailability and target binding affinity, making it a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound in various applications, including but not limited to, synthetic chemistry intermediates, in vitro biological screening for new antimicrobials, and structure-activity relationship (SAR) studies. This product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-7-11(8(2)16-13(15-7)18(3)4)17-12(19)9-5-6-10(14)20-9/h5-6H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMIFMQRHGIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the furan ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or amination.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide (CAS No. 1448124-64-8) is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a furan ring and a brominated pyrimidine derivative, suggests diverse mechanisms of action against various biological targets.

  • Molecular Formula : C₁₃H₁₅BrN₄O₂
  • Molecular Weight : 339.19 g/mol
  • CAS Number : 1448124-64-8

The biological activity of 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors in microbial and cancerous cells. The compound may inhibit key metabolic pathways, leading to cell death or growth inhibition.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus62.5Gentamicin: 125
Enterococcus faecalis125Gentamicin: 250
Escherichia coli125Gentamicin: 250
Klebsiella pneumoniae15.6Gentamicin: 250

The compound exhibits bactericidal activity through the inhibition of protein synthesis and nucleic acid production pathways, leading to cell lysis .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. It outperformed fluconazole in certain assays, with MIC values indicating effective inhibition of fungal growth:

Fungal Strain MIC (μg/mL) Comparison
Candida albicans62.5Fluconazole: 250

Despite its antifungal efficacy, the compound's effect on fungal biofilm formation was less pronounced compared to its activity against planktonic cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines, including HeLa and A549 cells. The IC50 values demonstrate significant cytotoxic effects:

Cell Line IC50 (μM)
HeLa10
A54912
K56214

Mechanistic studies suggest that the compound triggers both extrinsic and intrinsic apoptotic pathways, leading to programmed cell death in malignant cells .

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of various derivatives highlighted that the presence of a bromine atom enhances the activity against MRSA strains, with a notable MIC of 62.5 μg/mL for the compound .
  • Antifungal Assessment : Comparative studies demonstrated that while the compound showed good antifungal activity against Candida species, its efficacy against biofilms was significantly lower than that of traditional antifungal agents like fluconazole.
  • Cancer Cell Line Studies : In vitro assays revealed that treatment with this compound resulted in a marked decrease in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology .

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